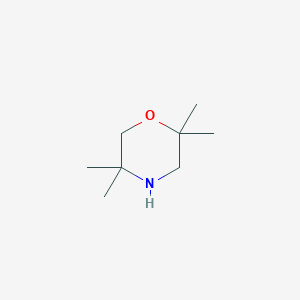

2,2,5,5-Tetramethylmorpholine

Descripción

Overview of Saturated Nitrogen Heterocycles in Synthetic Chemistry

Saturated nitrogen heterocycles are fundamental structural motifs found in a vast array of biologically active molecules and are increasingly important frameworks in the development of new pharmaceuticals. acs.orgresearchgate.net Their three-dimensional structures and the presence of a basic nitrogen atom make them key components in medicinal chemistry, often leading to improved properties such as water solubility and target binding affinity compared to their aromatic counterparts. frontiersin.org The synthesis of these compounds has garnered significant attention, with numerous strategies being developed for their construction and functionalization. acs.orgfrontiersin.org These methods range from intramolecular C-H amination reactions to ring transformations and transition metal-catalyzed processes. acs.orgfrontiersin.org The versatility of saturated N-heterocycles extends beyond medicinal applications; they are also utilized as catalysts, protecting groups, and ligands in inorganic synthesis. openmedicinalchemistryjournal.com

Significance of Steric Hindrance in Cyclic Amine Frameworks

Steric hindrance plays a crucial role in determining the reactivity and properties of cyclic amines. The presence of bulky substituents near the nitrogen atom can significantly influence a molecule's behavior. For instance, steric hindrance can decrease the rate of certain reactions by impeding the approach of reactants to the nitrogen's lone pair of electrons. researchgate.net This effect is particularly important in the context of basicity. While most simple alkyl amines have pKa values in the range of 9.5 to 11.0, the introduction of bulky groups can modify this. libretexts.org For example, 2,6-dimethylpyridine (B142122) has a lower pKa (6.7) compared to pyridine, illustrating the impact of steric hindrance on basicity. libretexts.org This principle is also exploited in the design of non-nucleophilic bases, such as Hünig's base, which are sterically hindered to prevent them from participating in nucleophilic substitution reactions while still being effective at deprotonation. libretexts.org The steric environment around the nitrogen atom can also affect the stability of the molecule and its interactions with other molecules, such as in the formation of hydrates. iucr.org Studies have shown that increasing steric hindrance can decrease the degradation rate of amines. nih.gov

Contextualization of 2,2,5,5-Tetramethylmorpholine within the Broader Morpholine (B109124) Family and Hindered Amine Ligands

This compound is a member of the morpholine family, which are six-membered heterocyclic compounds containing both nitrogen and oxygen atoms. Morpholine and its derivatives are important building blocks in organic synthesis and are found in many pharmaceuticals. The introduction of four methyl groups at the 2 and 5 positions of the morpholine ring in this compound creates a significant degree of steric hindrance around the nitrogen atom. This structural feature places it within the category of hindered amine ligands.

The steric bulk provided by the four methyl groups in this compound is expected to significantly influence its chemical properties, such as its basicity and nucleophilicity, making it a potentially useful tool in various chemical transformations where a non-nucleophilic base is required. Its structure is analogous to the well-studied 2,2,6,6-tetramethylpiperidine (B32323) (TMP), another prominent hindered amine. The presence of the oxygen atom in the morpholine ring, however, differentiates it from TMP and may impart unique solubility and reactivity characteristics. The study of such sterically encumbered morpholines provides valuable insights into the interplay of electronic and steric effects in cyclic amine chemistry.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2,5,5-tetramethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)6-10-8(3,4)5-9-7/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOKGIUEKHLMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,2,5,5 Tetramethylmorpholine and Its Derivatives

Advanced Synthetic Routes to the 2,2,5,5-Tetramethylmorpholine Skeleton

The construction of the morpholine (B109124) ring, a privileged scaffold in medicinal chemistry, can be achieved through various synthetic strategies. For sterically hindered structures like this compound, these routes often require tailored conditions to overcome the challenges posed by the gem-dimethyl groups at the C2 and C5 positions.

Cyclization Reactions in this compound Synthesis

Cyclization is the cornerstone of morpholine synthesis. These reactions typically involve the formation of the two key ether and amine linkages by intramolecular ring closure of a linear precursor.

One common approach involves the acid-catalyzed cyclization of a bishydroxyalkylamine. google.com For instance, the cyclization of precursor diols can be facilitated by strong acids like sulfuric acid. nih.gov In a related methodology for producing substituted morpholines, a crude mixture of diastereomeric diols is dissolved in a solvent like methylene (B1212753) chloride, cooled, and then treated with concentrated sulfuric acid to induce ring closure. nih.gov The mechanism is presumed to involve the formation of a carbocation which is then trapped by a hydroxyl group to form the ether linkage. nih.gov

Another powerful strategy is the "direct amide cyclization," which has been used to create related morpholine structures such as 3,3-dimethylmorpholine-2,5-diones. uzh.chwiley.comresearchgate.net This method involves the cyclization of linear precursors that are formed by coupling components like 2,2-dimethyl-2H-azirin-3-amines with 2-hydroxyalkanoic acids. uzh.chwiley.com While attempts to form thiomorpholine (B91149) analogs via cyclization of sulfur-containing precursors have been reported as unsuccessful, the direct amide cyclization remains a viable route for the oxygen-containing morpholine core. uzh.chwiley.com

A documented synthesis for a related compound, 4-nitroso-3,3,5,5-tetramethylmorpholine, starts from 3,3,5,5-tetramethylmorpholine (B91214) hydrochloride, indicating that the core tetramethylmorpholine structure can be synthesized and subsequently functionalized. prepchem.com

Stereoselective Synthesis Approaches for Chiral this compound Analogues

Introducing chirality into the morpholine skeleton is of significant interest for pharmaceutical applications. Stereoselective synthesis aims to control the spatial arrangement of atoms, leading to specific isomers.

Enantio- and diastereoselective syntheses of trans-2,5-disubstituted morpholine derivatives have been developed, providing a blueprint for creating chiral analogues. nih.gov These routes can be initiated by reacting enantiopure epoxides with amino alcohols, followed by a regioselective hydroxyl activation and ring-closure step. nih.gov The stereochemistry of the final product is thus dictated by the chirality of the starting materials.

Palladium-catalyzed hydroamination is another key technology for the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines. rsc.org This method uses carbamate-protected aziridines, which are selectively opened by unsaturated alcohol nucleophiles in the presence of a Lewis acid catalyst. rsc.org The subsequent intramolecular hydroamination, catalyzed by palladium, proceeds with high diastereoselectivity, yielding the desired morpholine as a single diastereomer. rsc.org

Furthermore, synthetic strategies for constructing the 2-amino-1,3-diol moiety, a common feature in bioactive molecules, are relevant. beilstein-journals.org These strategies include the stereoselective insertion of alcohol and amino groups or the formation of a bond between two chiral centers. beilstein-journals.org Such approaches could be adapted to build chiral precursors for this compound analogues. beilstein-journals.org The development of versatile stereoselective routes allows for late-stage diversification, enabling the creation of a wide variety of conformationally restricted analogues for biological screening. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to synthetic processes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. synthiaonline.com

A core tenet of green chemistry is the use of renewable rather than depleting feedstocks. heraeus-precious-metals.com The chemical industry is increasingly exploring biomass, such as agricultural and forest residues, as a sustainable source of carbon. heraeus-precious-metals.comieabioenergy.comiiasa.ac.at These renewable raw materials can be converted into platform chemicals, which can then serve as starting materials for more complex molecules. heraeus-precious-metals.comnih.gov For the synthesis of this compound, this could involve deriving the necessary linear precursors from bio-based alcohols, amines, or other intermediates produced through fermentation or biocatalysis. nih.govresearchgate.net The shift from fossil-based resources to sustainable feedstocks is crucial for reducing the carbon footprint of chemical manufacturing. heraeus-precious-metals.com

Green reagents are also critical. For example, in nitration reactions, hazardous reagents like nitric and sulfuric acid can be replaced with greener alternatives such as calcium nitrate (B79036) in glacial acetic acid. wjpmr.com Similarly, biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional reagents. synthiaonline.com

Many traditional organic syntheses rely on large quantities of volatile and often toxic solvents. Green chemistry seeks to eliminate or replace these with safer alternatives. ijbpas.com

Solvent-free reaction conditions represent an ideal scenario, minimizing waste and simplifying purification. rsc.org Techniques such as ball milling (mechanochemistry) and microwave-assisted synthesis are effective methods for conducting reactions without a solvent. rsc.orgdergipark.org.trcem.com These approaches have been successfully used to create various heterocyclic molecules and can reduce reaction times and energy consumption. cem.com

When a solvent is necessary, substituting hazardous solvents with more benign alternatives is a key strategy. For instance, toluene (B28343), a commonly used solvent in reactions like the Buchwald-Hartwig amination, has significant toxicological and safety concerns. maynoothuniversity.ie Research has shown that 2,2,5,5-tetramethyloxolane (TMO), a bio-based solvent, can be an effective replacement for toluene in such palladium-catalyzed cross-coupling reactions, sometimes even outperforming it. maynoothuniversity.ie Using water as a solvent, facilitated by surfactants that create micelles to solubilize hydrophobic reactants, is another prominent green chemistry approach. ijbpas.com

| Solvent System | Description | Advantages | Potential Application |

|---|---|---|---|

| Solvent-Free (Neat/Ball Milling) | Reactions are conducted with only the reactants and a catalyst, often using mechanical force or microwave energy. rsc.orgdergipark.org.tr | Eliminates solvent waste, can reduce reaction times, simplifies product work-up. rsc.org | Cyclization or precursor synthesis for this compound. |

| Benign Solvents (e.g., TMO) | Replacement of hazardous solvents like toluene with safer, often bio-derived alternatives. maynoothuniversity.ie | Reduces toxicity and environmental hazards, can improve reaction yields and metrics. maynoothuniversity.ie | Cross-coupling reactions to create functionalized derivatives. |

| Aqueous Systems (Micellar Catalysis) | Using water as the bulk solvent, with surfactants forming micelles to host the reaction of hydrophobic substrates. ijbpas.com | Utilizes a safe, abundant, and non-toxic solvent; can enhance reaction rates. | Various steps in the synthesis of precursors or the final molecule. |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. google.com It provides a theoretical measure of how much of the starting material is incorporated into the final product, with the remainder being waste or byproducts. savemyexams.com

Formula for Atom Economy:

Reactions with high atom economy are inherently more sustainable as they generate less waste. omnicalculator.com Addition reactions, where all reactant atoms are incorporated into the single final product, have a theoretical atom economy of 100%. google.com In contrast, substitution and elimination reactions produce byproducts, which lowers their atom economy. omnicalculator.com

For the synthesis of this compound, a cyclization involving the elimination of water (dehydration) would have an atom economy of less than 100%.

Hypothetical Atom Economy Calculation: Consider a hypothetical addition reaction to form the morpholine skeleton versus a dehydration cyclization.

| Reaction Type | General Equation | Atom Economy | Comment |

|---|---|---|---|

| Addition Reaction | A + B → C | 100% | Ideal for green synthesis; no atoms are wasted as byproducts. google.com |

| Elimination (Dehydration) | X-OH + H-Y → X-Y + H₂O | <100% | Common in cyclizations, but produces water as a byproduct, reducing atom economy. omnicalculator.com |

By designing synthetic pathways that maximize atom economy, chemists can significantly reduce waste at the source, a critical goal for sustainable chemical production. savemyexams.com

Derivatization Strategies for this compound

The unique structural features of this compound, characterized by a morpholine core with gem-dimethyl groups at the C2 and C5 positions, present both opportunities and challenges for its chemical modification. These methyl groups provide significant steric hindrance, which can influence the reactivity of the morpholine ring.

The secondary amine of the morpholine ring is a primary site for functionalization, allowing for the introduction of a wide variety of substituents. Common strategies include N-alkylation and N-acylation.

N-Alkylation: This process involves the attachment of an alkyl group to the nitrogen atom. Standard methods for the N-alkylation of secondary amines can be applied to this compound. For instance, reductive amination using aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common approach. nih.gov Another method involves the use of alkyl halides, such as methyl iodide, in a suitable solvent like dimethylformamide (DMF). nih.gov The reaction conditions for N-alkylation of similar morpholine derivatives are summarized in the table below.

Interactive Data Table: N-Alkylation of Morpholine Derivatives

| Substrate | Reagent(s) | Solvent | Temperature | Product | Reference |

| (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | Methyl iodide | Dimethylformamide | 70 °C | (S,S)-2-(3'-chlorophenyl)-3,4,5,5-tetramethylmorpholine | nih.gov |

| (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | Acetaldehyde, Sodium triacetoxyborohydride | Methylene chloride | Not specified | N-Ethyl-(S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | nih.gov |

| (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | Propionaldehyde, Sodium triacetoxyborohydride | Methylene chloride | Not specified | N-Propyl-(S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | nih.gov |

N-Acylation: The introduction of an acyl group to the morpholine nitrogen can be achieved through reaction with acylating agents such as acid chlorides or anhydrides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

The functionalization of the carbon atoms within the this compound ring, specifically at the C3 and C6 positions, presents a significant synthetic challenge. The presence of four methyl groups on the adjacent carbons (C2 and C5) creates a sterically hindered environment, making direct C-H activation or other functionalization reactions at these positions difficult.

Extensive searches of the scientific literature did not yield specific examples or established methodologies for the direct functionalization at the C3 or C6 positions of this compound. While methods for C-H activation and functionalization of other heterocyclic systems are known, their applicability to this specific sterically encumbered morpholine derivative has not been reported. Therefore, this remains an area for future research and development in the synthetic chemistry of this compound.

The oxidation of the nitrogen atom in this compound leads to the formation of the corresponding N-oxyl radical, a stable nitroxide. These radicals are of interest for various applications, including their use as spin labels and in materials science.

A reported synthesis of 3,3,5,5-tetramethylmorpholine N-oxyl (a likely typographical error for this compound N-oxyl, given the starting material and resulting structure) involves the oxidation of the parent amine with a mixture of sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) and urea (B33335) hydrogen peroxide in acetonitrile. nih.gov The reaction is stirred at room temperature for several hours. This method provides a direct route to the stable nitroxide radical.

Interactive Data Table: Synthesis of this compound N-Oxyl

| Starting Material | Oxidizing Agent(s) | Catalyst | Solvent | Reaction Time | Product | Reference |

| 3,3,5,5-Tetramethylmorpholine | Urea hydrogen peroxide | Sodium tungstate dihydrate | Acetonitrile | 6 hours | 3,3,5,5-Tetramethylmorpholine N-oxyl | nih.gov |

The resulting nitroxyl (B88944), this compound N-oxyl, is a five-membered ring analogue of the well-known TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical and is sometimes referred to as TEMMO. nih.gov

Chemical Reactivity and Mechanistic Studies of 2,2,5,5 Tetramethylmorpholine

Reactivity Profiles of the Hindered Amine Moiety

Deprotonation Reactions and Base Catalysis (Analogy to Lithium 2,2,6,6-Tetramethylpiperidide)

The deprotonation of 2,2,5,5-tetramethylmorpholine to form its corresponding lithium amide, lithium 2,2,5,5-tetramethylmorpholidide, is directly analogous to the formation of the well-studied sterically hindered, non-nucleophilic base, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). LiTMP is synthesized by the deprotonation of 2,2,6,6-tetramethylpiperidine (B32323) with an organolithium reagent, typically n-butyllithium. chemicalbook.com Due to the severe steric bulk around the nitrogen atom, the resulting lithium amide is a powerful base but a poor nucleophile. chemicalbook.com This characteristic allows it to be used effectively in a wide range of organic synthesis applications where deprotonation is desired without the complication of nucleophilic attack. researchgate.netnih.gov

Similarly, this compound is expected to react with n-butyllithium to yield lithium 2,2,5,5-tetramethylmorpholidide. This reagent would function as a strong, non-nucleophilic base, suitable for applications such as:

Enolate formation: Selective deprotonation of ketones, esters, and other carbonyl compounds.

Directed ortho-metalation: Deprotonation of aromatic compounds guided by a directing group. nih.gov

Elimination reactions: Promoting the formation of alkenes and alkynes from suitable precursors.

The reactivity of these lithium amides is complex and often depends on their aggregation state in solution, with studies of LiTMP showing it exists in a solvent-dependent equilibrium between monomeric and dimeric forms. nih.govacs.org The analogous lithium 2,2,5,5-tetramethylmorpholidide would likely exhibit similar behavior, influencing its kinetic and thermodynamic basicity.

| Compound | Structure | Parent Amine | Corresponding Lithium Amide | Key Feature |

|---|---|---|---|---|

| 2,2,6,6-Tetramethylpiperidine | Piperidine Ring | 2,2,6,6-Tetramethylpiperidine | Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) | Strong, non-nucleophilic base |

| This compound | Morpholine (B109124) Ring | This compound | Lithium 2,2,5,5-Tetramethylmorpholidide (Expected) | Expected to be a strong, non-nucleophilic base |

Nucleophilic Reactivity and Reaction Pathways

The nucleophilicity of an amine refers to its ability to donate its lone pair of electrons to an electrophilic center. fiveable.me While amines are generally good nucleophiles, this reactivity is highly sensitive to steric hindrance. masterorganicchemistry.commasterorganicchemistry.com The four methyl groups flanking the nitrogen atom in this compound create a sterically congested environment, severely impeding the nitrogen's lone pair from accessing electrophilic sites. osti.gov

This steric shielding dramatically reduces its nucleophilic character compared to less hindered secondary amines like morpholine or even diethylamine. masterorganicchemistry.comnih.gov Consequently, this compound is a very poor nucleophile and is not expected to readily participate in common nucleophilic substitution (e.g., SN2 alkylation) or addition reactions. fiveable.meyoutube.com This low nucleophilicity is a key feature, complementing the high basicity of its deprotonated form, making it a "proton-only" base rather than a reagent that engages in unwanted side reactions. msu.edu

Electrophilic Additions and Substitutions

Reactions of this compound with electrophiles at the nitrogen atom are possible but are also subject to the profound steric hindrance. While the N-H bond can be substituted, for instance, through acylation with acyl chlorides or alkylation with alkyl halides, these reactions are expected to be significantly slower than for less hindered amines. libretexts.org The approach of the electrophile to the nitrogen lone pair is sterically blocked, increasing the activation energy for the reaction.

Oxidative Chemistry of this compound

Formation and Stability of the Corresponding Nitroxide Radical (this compound N-Oxyl)

One of the most significant aspects of the chemistry of sterically hindered amines like this compound is their ability to form highly stable nitroxide radicals upon oxidation. The corresponding radical, this compound N-oxyl, is analogous to the widely utilized 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). clockss.org

The formation of these nitroxides can be achieved using various oxidizing agents. A common method involves the oxidation of the parent amine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate (B81510). google.com The remarkable stability of these radicals is a direct consequence of the steric protection provided by the four adjacent methyl groups. wikipedia.org These bulky groups physically prevent the radical from dimerizing or participating in other decomposition pathways that would typically render a radical species short-lived.

Redox Behavior and Electrochemistry of Nitroxide Derivatives

Stable nitroxide radicals exhibit well-defined and reversible redox chemistry. nih.gov They can undergo a one-electron oxidation to form a stable oxoammonium cation and a one-electron reduction to form the corresponding hydroxylamine (B1172632). acs.orgelsevierpure.com This reversible electrochemical behavior is the foundation of their use as catalysts for the oxidation of alcohols and other organic substrates. researchgate.netprinceton.edu

The key redox processes for this compound N-oxyl are:

Oxidation: The nitroxide radical is oxidized to the corresponding oxoammonium cation. This species is a potent oxidant.

Reduction: The nitroxide radical is reduced to the corresponding hydroxylamine.

Cyclic voltammetry studies of similar nitroxides, such as TEMPO and its derivatives, show that these redox processes are electrochemically reversible. researchgate.netosti.gov The redox potential for these transformations is influenced by the structure of the nitroxide and the solvent system but typically falls within a predictable range for sterically hindered cyclic nitroxides. researchgate.net The substituents on the ring can fine-tune these potentials; for instance, electron-withdrawing groups tend to increase the oxidation potential. researchgate.net

| Process | Reactant | Product | Electron Transfer | Electrochemical Nature |

|---|---|---|---|---|

| Oxidation | Nitroxide Radical (R₂N-O•) | Oxoammonium Cation (R₂N=O⁺) | -1e⁻ | Reversible |

| Reduction | Nitroxide Radical (R₂N-O•) | Hydroxylamine (R₂N-OH) | +1e⁻ | Reversible |

Pourbaix Diagrams and pH-Dependent Redox Properties

A Pourbaix diagram, also known as a potential/pH diagram, graphically illustrates the thermodynamically stable phases of an electrochemical system in an aqueous solution. These diagrams map the equilibrium conditions for different species as a function of electrode potential (plotted on the y-axis) and pH (plotted on the x-axis). The regions within the diagram delineate the conditions under which a particular chemical species is dominant, while the lines separating these regions represent the points of equilibrium where the activities of the species on either side are equal.

For the this compound system, a Pourbaix diagram would describe the stability of its three principal redox states: the oxoammonium cation, the nitroxyl (B88944) radical, and the hydroxylamine. While a specific, published Pourbaix diagram for this compound is not available, its features can be inferred from the well-studied behavior of analogous nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

The lines on such a diagram represent three types of equilibria:

Horizontal Lines: Purely redox reactions, which are dependent on potential but not pH. An example is the one-electron oxidation of the nitroxyl radical to the oxoammonium cation.

Vertical Lines: Purely acid-base reactions, which are dependent on pH but not potential. This would include the protonation of the hydroxylamine.

Sloped Lines: Reactions involving both proton and electron transfer, making them dependent on both pH and potential. The reduction of the nitroxyl radical to the hydroxylamine is an example of such a process.

Electrochemical studies on various organic nitroxyls demonstrate that structural modifications significantly affect their redox potentials and the pKa values of their corresponding hydroxylamine forms. For instance, the introduction of electron-donating or withdrawing groups near the nitroxyl moiety can shift the redox potentials. The redox properties of these compounds are crucial for their application in fields like electrocatalytic reactions, where pH can be a determining factor in reaction rates and selectivity. The potential of the nitroxyl/oxoammonium couple is particularly sensitive to pH, especially when the molecule contains other basic functional groups that can be protonated.

Interconversion between Nitroxyl, Hydroxylamine, and Oxoammonium Species

The chemical reactivity of this compound is centered around the nitrogen-oxygen functional group, which can exist in three distinct, interconvertible redox states: the nitroxyl radical, the hydroxylamine, and the oxoammonium cation. This interconversion is fundamental to the compound's role in various chemical transformations. The relationship between these species is analogous to that observed in the extensively studied TEMPO system.

The three key species are:

Nitroxyl Radical (TMMO•): A stable, neutral radical species.

Oxoammonium Cation (TMMO⁺): The one-electron oxidation product of the nitroxyl radical. This species is a potent oxidant.

Hydroxylamine (TMMO-H): The one-electron reduction product of the nitroxyl radical.

The interconversion pathways can be summarized as follows:

Oxidation: The nitroxyl radical can be oxidized by one electron to form the corresponding oxoammonium cation. This process is a pure redox reaction and is reversible.

TMMO• ⇌ TMMO⁺ + e⁻

Reduction: The nitroxyl radical can be reduced by a one-electron, one-proton process to form the hydroxylamine. This reaction is pH-dependent.

TMMO• + H⁺ + e⁻ ⇌ TMMO-H

Disproportionation: Under certain conditions, particularly in acidic environments, the nitroxyl radical can undergo disproportionation, where one molecule is oxidized to the oxoammonium cation and another is reduced to the hydroxylamine.

| Species Name | Chemical Form | Oxidation State of Nitrogen | Key Transformation |

|---|---|---|---|

| Oxoammonium Cation | TMMO⁺ | +1 | Acts as a two-electron oxidant |

| Nitroxyl Radical | TMMO• | 0 | Stable radical, one-electron oxidant/reductant |

| Hydroxylamine | TMMO-H | -1 | Product of nitroxyl reduction |

Spectroscopic Characterization and Elucidation of Reaction Intermediates (Advanced Techniques)

Nuclear Magnetic Resonance (NMR) Studies for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of diamagnetic forms of this compound, such as the parent amine, its protonated salts, and its hydroxylamine derivative. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectrum: The spectrum would be expected to show distinct signals for the different proton environments. The four methyl groups at the C2 and C5 positions would likely appear as two sharp singlets, integrating to six protons each, due to their chemical equivalence. The two methylene (B1212753) groups (CH₂) at C3 and C6 would also produce signals, potentially as a singlet or a more complex multiplet pattern depending on the ring's conformational dynamics at room temperature.

¹³C NMR Spectrum: The ¹³C spectrum would show signals corresponding to each unique carbon atom. This would include distinct resonances for the two quaternary carbons (C2 and C5), the four methyl carbons, and the two methylene carbons (C3 and C6). The chemical shifts would be indicative of their local electronic environment (e.g., proximity to nitrogen vs. oxygen).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond correlations between protons and carbons, confirming the structural assignment. Furthermore, NMR can be used to study the dynamic processes of the molecule, such as the chair-to-chair ring inversion of the morpholine ring. The rate of this inversion can influence the appearance of the NMR spectrum, and variable-temperature NMR studies can be used to determine the energy barrier for this conformational change.

| Nucleus | Structural Unit | Expected Signal Type | Predicted Chemical Shift Range (ppm) |

|---|---|---|---|

| ¹H | C2-Methyls (2x CH₃) | Singlet | 1.0 - 1.5 |

| ¹H | C5-Methyls (2x CH₃) | Singlet | 1.0 - 1.5 |

| ¹H | C3/C6-Methylenes (2x CH₂) | Singlet or Multiplet | 2.5 - 3.5 |

| ¹³C | C2/C5 (Quaternary) | - | 50 - 70 |

| ¹³C | Methyls (4x CH₃) | - | 20 - 30 |

| ¹³C | C3/C6 (Methylenes) | - | 40 - 60 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitroxide Radicals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary spectroscopic technique for the direct detection and characterization of paramagnetic species, such as the nitroxyl radical derived from this compound. The technique is highly sensitive and provides detailed information about the electronic structure and local environment of the unpaired electron.

The EPR spectrum of a nitroxide radical in a low-viscosity solution is typically dominated by the hyperfine interaction between the unpaired electron and the nitrogen nucleus (¹⁴N, nuclear spin I=1). This interaction splits the EPR signal into three distinct lines of equal intensity, a characteristic triplet pattern. The spacing between these lines is known as the isotropic hyperfine coupling constant (aN).

The key parameters obtained from an EPR spectrum are:

g-factor: Analogous to the chemical shift in NMR, the g-factor is a measure of the magnetic moment of the electron. For nitroxides, it is typically close to the free electron value (~2.00).

Hyperfine Coupling Constant (aN): The magnitude of aN is sensitive to the polarity of the radical's environment. An increase in solvent polarity generally leads to a larger aN value. This parameter indicates the extent of delocalization of the unpaired electron onto the nitrogen nucleus.

Linewidth: The width of the EPR lines is related to the rotational motion of the radical. In low-viscosity solvents, rapid tumbling leads to narrow lines. As the rotational motion slows down (e.g., in viscous media or when the radical is bound to a larger molecule), the lines broaden anisotropically.

While specific EPR data for the this compound nitroxide is not available, data from structurally similar five- and six-membered ring nitroxides show typical aN values in the range of 14-17 Gauss (G). The precise value depends on the ring structure and the solvent. EPR spectroscopy is not only used for structural confirmation of the radical but also as a powerful probe to study reaction kinetics, molecular dynamics, and local environmental properties like oxygen concentration.

| Parameter | Symbol | Typical Value Range | Information Provided |

|---|---|---|---|

| g-factor | g | ~2.003 - 2.009 | Electronic environment of the radical |

| Nitrogen Hyperfine Coupling Constant | aN | 14 - 17 G | Solvent polarity, electron spin density on nitrogen |

| Rotational Correlation Time | τc | ps to ns | Molecular motion, local viscosity |

Conformational Analysis and Stereochemical Investigations

Ring Conformation and Inversion Dynamics of the Morpholine (B109124) Ring

The parent morpholine ring is known to predominantly adopt a chair conformation, which is significantly more stable than the alternative boat or twist-boat conformations. In this chair form, substituents can occupy either axial or equatorial positions. The process of ring inversion allows for the interconversion between two chair conformations, during which axial and equatorial positions are interchanged.

For 2,2,5,5-tetramethylmorpholine, the presence of four methyl groups dramatically influences the conformational landscape. The gem-dimethyl groups at the C2 and C5 positions introduce significant steric strain. It is highly probable that the morpholine ring in this compound still adopts a chair conformation to minimize torsional and angle strain. However, the energy barrier to ring inversion is expected to be substantially higher compared to unsubstituted morpholine. This increased barrier is a direct consequence of the steric hindrance that arises during the transition state of the inversion process, where atoms are forced into closer proximity.

Steric Effects and Hindrance due to Methyl Groups

The defining feature of this compound is the substantial steric bulk imparted by the four methyl groups. These gem-dimethyl groups, positioned on the carbon atoms adjacent to the nitrogen and oxygen heteroatoms, create a highly crowded environment. This steric hindrance has several important consequences:

Restricted Ring Flexibility: The methyl groups lock the morpholine ring into a more rigid chair conformation, significantly impeding the ring inversion process as mentioned above.

Shielding of Heteroatoms: The lone pairs of electrons on the nitrogen and oxygen atoms are sterically shielded by the bulky methyl groups. This can affect the molecule's ability to act as a Lewis base, hydrogen bond acceptor, or nucleophile.

Influence on Substitution Patterns: In any potential reactions involving the ring, the methyl groups would direct incoming reagents away from their vicinity, influencing the regioselectivity of such transformations.

The steric interactions between the methyl groups, particularly the 1,3-diaxial interactions that would arise if a methyl group were in an axial position, are highly destabilizing. Therefore, the chair conformation will be distorted to alleviate these unfavorable interactions as much as possible.

Computational Chemistry Approaches to Conformational Landscapes

In the absence of experimental data, computational chemistry serves as a powerful tool to predict and analyze the conformational preferences and dynamics of molecules like this compound.

Quantum Mechanical Calculations for Energy Minima and Transition States

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to determine the geometries and relative energies of different conformations. For this compound, these calculations would likely confirm that the chair conformation is the global energy minimum.

Furthermore, these methods can be used to map the potential energy surface for the ring inversion process. By identifying the transition state structure for this process, the energy barrier (activation energy) for ring inversion can be calculated. It is anticipated that this calculated barrier would be significantly higher than that of unsubstituted morpholine, quantifying the steric hindrance effect of the tetramethyl substitution.

Hypothetical Energy Profile of this compound Ring Inversion (Note: The following table is illustrative and based on general chemical principles, as specific computational data for this molecule is not available in the cited literature.)

| Conformation/Transition State | Relative Energy (kcal/mol) | Key Structural Features |

| Chair Conformation (Minimum) | 0.0 | Staggered arrangement of atoms, minimizing torsional strain. |

| Half-Chair (Transition State) | > 15 (Estimated) | Planar arrangement of four atoms, high angle and torsional strain. |

| Twist-Boat (Intermediate) | > 5 (Estimated) | Less stable than the chair due to torsional strain. |

This table is a hypothetical representation and is not based on published experimental or computational results for this compound.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and the frequency of conformational transitions.

For this molecule, an MD simulation would likely show the morpholine ring remaining predominantly in a single, rigid chair conformation over typical simulation timescales, especially at room temperature. Observing a ring inversion event would likely require elevated temperatures or specialized simulation techniques (e.g., metadynamics) due to the expected high-energy barrier. The simulations could also provide information on the preferred orientations of the methyl groups and the local dynamics of the C-C, C-N, and C-O bonds within the ring.

Applications of 2,2,5,5 Tetramethylmorpholine and Its Derivatives in Advanced Chemical Research

Catalysis and Reaction Mediation

The primary role of 2,2,5,5-tetramethylmorpholine in catalysis is realized through its corresponding stable nitroxide radical, 2,2,5,5-tetramethylmorpholin-N-oxyl (TEMMO). This derivative positions it within the broader class of N-oxyl radicals, which are renowned for their catalytic activity, particularly in oxidation reactions.

Role as a Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. sigmaaldrich.com The morpholine (B109124) scaffold is a component of some bioactive compounds and chiral structures. semanticscholar.org Asymmetric synthesis methodologies have been developed to produce 2-substituted chiral morpholines with high enantioselectivity using catalytic approaches like asymmetric hydrogenation. semanticscholar.org

However, the direct application of this compound as a chiral auxiliary or as a direct precursor for the synthesis of chiral ligands for asymmetric catalysis is not extensively documented in current chemical literature. While the synthesis of various complex chiral ligands is a significant area of research, the utility of this specific compound as a starting material is not prominently featured. rsc.orgnih.gov

Application in Organic Transformations (e.g., Cross-Coupling Reactions, Lithiation-Trapping)

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often employing a metal catalyst. nih.govnih.gov These reactions have become fundamental in medicinal chemistry and materials science. nih.gov Similarly, lithiation followed by trapping with an electrophile is a key method for the functionalization of organic molecules, including various heterocyclic systems. nih.govwhiterose.ac.uk

Despite the broad utility of these transformations, specific examples detailing the use of this compound as a ligand, reagent, or substrate in cross-coupling or lithiation-trapping reactions are not widely reported. Research in this area often focuses on other heterocyclic systems, such as the lithiation of N-Boc piperazines or functionalized bipyridines. nih.govwhiterose.ac.uk

Catalytic Applications of Derived Nitroxide Radicals (e.g., in Oxidation Reactions, as TEMMO or TEMPO Analogues)

The most significant application of this compound is as the precursor to the stable nitroxide radical, 2,2,5,5-tetramethylmorpholin-N-oxyl (TEMMO). TEMMO belongs to the family of N-oxyl compounds, which are versatile reagents and catalysts for the selective oxidation of organic molecules. nih.gov Its reactivity is analogous to the more widely studied 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). nih.gov These N-oxyl radicals function as catalysts in oxidation reactions, and their catalytic cycle can be regenerated using stoichiometric chemical oxidants or through electrochemical processes. nih.gov The facile redox reactions that N-oxyl compounds undergo at electrode surfaces allow them to mediate a wide array of electrosynthetic reactions. nih.gov

N-oxyl radicals such as TEMMO are prime examples of organocatalysts, which are small organic molecules that can accelerate chemical reactions without the need for a metal. mdpi.comrsc.org The search for environmentally benign catalysts has made metal-free catalysis a critical area of research, particularly for applications in industries like pharmaceuticals where heavy metal contamination is a concern. mdpi.com In this context, TEMMO and its analogues can be used to catalyze oxidation reactions, such as the conversion of alcohols to aldehydes and ketones, under metal-free conditions. nih.gov These reactions are often highly selective, proceeding under mild conditions and avoiding the use of toxic or expensive heavy metal oxidants. nih.gov

To enhance catalyst stability, reusability, and efficiency, nitroxide radicals can be incorporated into hybrid catalytic systems. One promising approach is the immobilization of these radicals onto solid supports, such as Metal-Organic Frameworks (MOFs). rsc.orgnih.gov MOFs are highly porous materials with large surface areas and tunable structures, making them excellent platforms for heterogeneous catalysis. nih.govfrontiersin.orgmdpi.com

Research has demonstrated the successful immobilization of the related TEMPO radical within the structure of MOFs. rsc.org These TEMPO-functionalized MOFs have been employed as efficient and recyclable heterogeneous catalysts for aerobic oxidation and oxidative cyclization reactions. rsc.org For instance, a TEMPO-immobilized MOF, UiO-68-(TEMPO), was used in the one-pot synthesis of 2-phenyl benzoxazoles from benzyl alcohols and ortho-aminophenol precursors. rsc.org The catalyst demonstrated high efficiency and could be recycled up to five times without losing its catalytic activity or crystalline structure. rsc.org This strategy of integrating a nitroxide radical into a MOF combines the catalytic prowess of the radical with the stability and recyclability afforded by the solid support. rsc.org

Below is a table showing the catalytic performance of a TEMPO-immobilized MOF in the synthesis of various benzoxazole derivatives, illustrating the potential of such hybrid systems.

| Entry | Substrate 1 (Alcohol) | Substrate 2 (Aminophenol) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | 2-Aminophenol | 2-Phenyl-1,3-benzoxazole | 99 |

| 2 | 4-Methylbenzyl alcohol | 2-Aminophenol | 2-(p-Tolyl)-1,3-benzoxazole | 99 |

| 3 | 4-Methoxybenzyl alcohol | 2-Aminophenol | 2-(4-Methoxyphenyl)-1,3-benzoxazole | 99 |

| 4 | 4-Chlorobenzyl alcohol | 2-Aminophenol | 2-(4-Chlorophenyl)-1,3-benzoxazole | 96 |

| 5 | 4-Nitrobenzyl alcohol | 2-Aminophenol | 2-(4-Nitrophenyl)-1,3-benzoxazole | 94 |

Data adapted from a study on a TEMPO-immobilized MOF catalyst, illustrating the principle of such hybrid systems. rsc.org

Ligand Design and Coordination Chemistry

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The design of ligands is crucial as their structure dictates the geometry, stability, and reactivity of the resulting metal complex.

While this compound contains both nitrogen and oxygen atoms capable of coordinating to a metal center, its use as a ligand in coordination chemistry is not a prominent feature of the available scientific literature. The field of ligand design is vast, with researchers creating complex molecules to achieve specific catalytic activities or material properties, but the sterically hindered and relatively simple structure of this compound has not been widely exploited for these purposes.

Extensive Research Reveals Scant Data on this compound in Specified Advanced Applications

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific published research on the chemical compound this compound and its derivatives within the precise advanced research contexts requested. While the compound is known, its applications as a ligand in metal complexes, its use in specialty polymer science, and its role in bio-mimetic research methodologies are not well-documented in accessible literature.

The search for detailed findings regarding its coordination chemistry, including specific coordination modes and the synthesis of novel compounds, did not yield substantive results. Similarly, investigations into its role as a monomer or stabilizer in polymer science or its integration into polymeric structures returned no specific data. The application of this compound in biomimetic or biomedical research methodologies also appears to be an area with minimal to no published information.

It is important to note that related compounds, particularly sterically hindered amines and their corresponding nitroxide radicals based on a piperidine structure (such as TEMPO, or 2,2,6,6-tetramethylpiperidine-1-oxyl), are extensively researched and utilized in these fields. However, per the specific constraints of the request to focus solely on the this compound scaffold, this analogous information cannot be substituted.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline due to the absence of sufficient primary and secondary research data on this compound for the specified topics.

Bio-Mimetic and Biomedical Research Applications (Focusing on Research Methodologies)

Spin Probes and Imaging Agents Research (for Nitroxide Derivatives)

Nitroxide derivatives of this compound belong to a class of stable organic radicals that are paramount in the development of advanced imaging agents. The presence of an unpaired electron makes them paramagnetic, a property that can be harnessed for Magnetic Resonance Imaging (MRI). These compounds are investigated as metal-free organic radical contrast agents (ORCAs), offering a promising alternative to traditional gadolinium-based contrast agents which have raised concerns over potential toxicity.

A key challenge for nitroxide-based contrast agents is their susceptibility to reduction into diamagnetic hydroxylamines within the cellular environment, which abolishes their paramagnetic properties. However, the steric shielding offered by the four methyl groups in this compound derivatives significantly enhances their resistance to bioreduction. mdpi.com Research has shown that tetraethyl-substituted nitroxides, which are structurally analogous, are 20–30 times more stable against reduction by ascorbate and have markedly longer half-lives in rat blood compared to their simple tetramethyl counterparts. rsc.org This increased metabolic stability is crucial for in vivo applications, as it allows the imaging agent to persist long enough to acquire high-quality images.

The utility of these sterically shielded nitroxides extends to functional imaging. By modifying the substituents on the morpholine ring, researchers can create probes that are sensitive to their local microenvironment, such as pH or redox status. libretexts.orgdoi.org This allows for non-invasive mapping of physiological and pathological conditions at the molecular level.

Table 1: Comparative Stability of Different Nitroxide Radical Structures

| Nitroxide Core Structure | Substituents | Relative Stability to Reduction | Key Advantage |

|---|---|---|---|

| Piperidine | 2,2,6,6-Tetramethyl | Low | Standard, widely studied |

| Pyrrolidine | 2,2,5,5-Tetramethyl | Moderate | More stable than piperidine |

| Pyrrolidine | 2,2,5,5-Tetraethyl | High | Significantly enhanced resistance to bioreduction nih.gov |

| Imidazoline | 2,2,5,5-Tetraethyl | High | Enhanced stability, useful for pH sensing rsc.org |

This table illustrates the general trend that increased steric hindrance around the nitroxide moiety, such as replacing methyl with ethyl groups, leads to greater stability in biological environments.

Investigating Biological Systems through EPR Spin Labeling

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with Site-Directed Spin Labeling (SDSL), is a powerful biophysical technique used to study the structure, dynamics, and conformational changes of biomacromolecules like proteins and nucleic acids. unl.eduresearchgate.net The method involves introducing a paramagnetic probe—a spin label—at a specific site within the molecule of interest. Nitroxide derivatives are the most commonly used spin labels due to their small size and sensitivity of their EPR spectrum to the local environment and motion. rsc.org

The derivatives of this compound are particularly advantageous in this context. The steric shielding that enhances their stability for MRI also makes them excellent candidates for in-cell EPR studies. nih.gov Standard nitroxide labels can be rapidly reduced inside living cells, but the increased persistence of sterically shielded nitroxides allows for the study of biomolecules in their native cellular environment over longer timescales. nih.gov

In a typical SDSL experiment, a cysteine residue is introduced into a protein sequence at a specific location via site-directed mutagenesis. A nitroxide spin label functionalized with a cysteine-reactive group, such as a methanethiosulfonate or maleimide group, is then covalently attached. rsc.orgresearchgate.net The EPR spectrum of the attached label provides detailed information about:

Local Dynamics: The rotational motion of the spin label is sensitive to the local protein structure. Changes in the EPR line shape can indicate conformational changes in the protein upon ligand binding or interaction with other proteins. researchgate.net

Solvent Accessibility: The accessibility of the spin label to polar solvents or paramagnetic broadening agents can be measured to map which parts of the protein are exposed to the surface.

Inter-residue Distances: By introducing two spin labels into a protein, the distance between them (typically in the range of 1.5 to 8 nm) can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER). This provides crucial structural constraints for modeling protein architecture and conformational changes. researchgate.net

The enhanced stability of nitroxides derived from frameworks like this compound is critical for these advanced applications, especially for long-duration experiments or studies within the reducing environment of living cells. nih.govnih.gov

Prodrugs and Drug Delivery System Research (Analogy to Morpholine-2,5-diones if relevant functionalization is possible)

While direct applications of this compound as a prodrug scaffold are not extensively documented, the broader class of morpholine derivatives, particularly morpholine-2,5-diones, has significant precedent in prodrug design and drug delivery research. researchgate.netchemicke-listy.cz By analogy, the this compound framework presents a chemically viable and potentially advantageous platform for such applications.

Morpholine-2,5-diones are cyclic compounds that can be synthesized from α-amino acids and α-hydroxy acids. nih.gov They are of great interest for biomedical applications for two primary reasons:

Prodrugs of Bioactive Amino Acids: They can be designed to release bioactive amino acid analogs upon hydrolysis in the body. researchgate.net

Monomers for Biodegradable Polymers: Morpholine-2,5-diones can undergo ring-opening polymerization to form polydepsipeptides (PEAs), which are biodegradable polymers. nih.govresearchgate.net These polymers, containing both ester and amide linkages, are attractive for creating materials for controlled drug release, tissue engineering scaffolds, and other biomedical applications. researchgate.net

The functionalization of the this compound ring is chemically feasible and could lead to analogous systems. To function as a prodrug or a component of a drug delivery system, the parent molecule must have functional groups that allow for the attachment of a drug molecule and subsequent cleavage under physiological conditions. Synthetic strategies could be developed to introduce functional groups (e.g., hydroxyl, carboxyl, or amino groups) onto the carbon backbone of the tetramethylmorpholine ring, away from the sterically hindered nitrogen. nih.gov

For instance, a drug molecule could be attached via an ester or amide linkage. The bulky tetramethyl groups could influence the rate of hydrolysis, potentially offering a mechanism for tuning the drug release rate. The inherent stability of the core structure might also impart favorable pharmacokinetic properties to the resulting conjugate. While this remains a theoretical application requiring further research, the established success of the morpholine-2,5-dione system provides a strong rationale for exploring functionalized this compound derivatives in the future of drug delivery and prodrug design. researchgate.netchemicke-listy.cz

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gadolinium |

| Ascorbate |

| Methanethiosulfonate |

| Maleimide |

| Morpholine-2,5-dione |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The industrial and laboratory-scale synthesis of N-heterocycles like morpholine (B109124) is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of hazardous waste, energy consumption, and the use of eco-friendly reagents. researchgate.netmdpi.comnih.gov Future research on 2,2,5,5-tetramethylmorpholine will likely focus on developing synthetic pathways that align with these principles.

Current methodologies for producing substituted morpholines can be inefficient. nih.govchemrxiv.orgacs.org A promising avenue for future exploration is the adoption of redox-neutral protocols. For instance, a recently developed two-step method for synthesizing various morpholines from 1,2-amino alcohols utilizes inexpensive and simple reagents like ethylene sulfate and potassium tert-butoxide, eliminating a reduction step involving aluminum or boron hydrides that is common in traditional methods. chemrxiv.org Adapting such high-yielding, scalable, and environmentally benign strategies for the synthesis of this compound from a correspondingly substituted amino alcohol precursor represents a significant and valuable research goal. nih.govchemrxiv.org

Further enhancements in sustainability can be achieved by exploring alternative activation methods and solvent systems. nih.govnih.gov Microwave-assisted organic synthesis (MAOS), for example, is known to dramatically reduce reaction times and improve yields in the formation of N-heterocyclic compounds. nih.govnih.gov The use of greener solvents, such as water, polyethylene glycol (PEG), or bio-based solvents, is another key area of focus for making the synthesis of morpholine derivatives more environmentally friendly. mdpi.com

| Synthesis Strategy | Potential Advantages for this compound | Key Principles |

| Redox-Neutral Annulation | Higher yield, reduced waste, improved safety, fewer synthetic steps. chemrxiv.org | Utilizes reagents like ethylene sulfate to avoid harsh reducing agents. nih.govchemrxiv.org |

| Microwave-Assisted Synthesis | Accelerated reaction rates, increased product purity and yield. nih.govnih.gov | Employs microwave irradiation for efficient energy transfer. nih.gov |

| Catalytic Approaches | Use of reusable catalysts (e.g., solid acids, nanoparticles), minimal waste. nih.govmdpi.com | Employs heterogeneous or homogeneous catalysts to lower activation energy. mdpi.com |

| Green Solvent Systems | Reduced environmental impact, lower toxicity, potential for bio-derived sources. researchgate.netmdpi.com | Replaces traditional volatile organic compounds (VOCs) with water, PEG, or glycerol. researchgate.netmdpi.com |

Exploration of New Catalytic Activities and Reaction Scaffolds

The steric bulk provided by the four methyl groups in this compound is its most defining feature, classifying it as a sterically hindered amine. Such compounds are known to exhibit unique reactivity, often functioning as non-nucleophilic bases in organic synthesis. mdpi.com This property is invaluable for promoting reactions where the amine's basicity is required, but its direct participation as a nucleophile would lead to undesirable side products.

Future research should investigate the potential of this compound as an organocatalyst. The steric hindrance can influence the stereochemical outcome of reactions, potentially leading to novel asymmetric transformations. Studies on other tertiary amines have shown that steric effects can dramatically impact catalytic activity and selectivity. rsc.org Exploring its use in reactions like polymerization, where hindered amines can act as potent catalysts, could yield new sulfur-containing polymers or other advanced materials. rsc.org

Furthermore, the nitrogen atom in this compound retains a lone pair of electrons, making it a candidate for use as a ligand in transition metal catalysis. The bulky methyl groups would create a specific coordination environment around a metal center, which could modulate the metal's reactivity and selectivity in catalytic cycles, such as C-N cross-coupling or hydrogenation reactions. mdpi.com

Advanced Computational Modeling for Predictive Understanding of Reactivity and Conformation

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the structural and electronic properties of molecules before undertaking extensive laboratory work. nih.govresearchgate.net For this compound, computational modeling can provide crucial insights into its conformational preferences. While the parent morpholine molecule predominantly adopts a chair conformation with the N-H in an equatorial position, the presence of four bulky methyl groups could significantly alter the energetic landscape. researchgate.netacs.org DFT calculations can determine the relative stabilities of chair, boat, and twist-boat conformers, which is critical for understanding the molecule's reactivity and how it interacts with other species. researchgate.netacs.org

These theoretical studies can also predict key reactivity descriptors. nih.gov For instance, calculating the molecular electrostatic potential can identify the most electron-rich and electron-deficient regions of the molecule, predicting sites of nucleophilic or electrophilic attack. acs.org Such computational analyses have been successfully applied to understand reaction mechanisms and selectivity for other N-heterocycles. rsc.orgacs.org Applying these methods to this compound could guide the design of new catalysts and reactions by providing a theoretical foundation for its expected behavior. acs.org

| Computational Method | Predicted Property for this compound | Potential Application |

| Density Functional Theory (DFT) | Stable conformer energies, geometric parameters, vibrational frequencies. researchgate.net | Predicting the most likely shape of the molecule in different environments. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption properties, behavior in excited states. rsc.org | Understanding photochemical stability and potential applications in photochemistry. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for electrophilic/nucleophilic attack. nih.govacs.org | Predicting reactivity and guiding the design of chemical reactions. |

| Conformational Search Algorithms | Identification of all low-energy conformers and their relative populations. acs.org | Understanding how molecular flexibility influences biological or material properties. |

Interdisciplinary Applications in Materials Science and Biomedical Research

The unique structure of this compound makes it an intriguing building block for applications beyond traditional organic chemistry, extending into materials science and biomedical research.

In materials science, sterically hindered amines are widely used as light stabilizers in polymers, preventing degradation from UV exposure. tandfonline.com The potential of this compound in this capacity warrants investigation. Furthermore, its rigid and bulky structure could be leveraged by incorporating it as a monomer in polymerization reactions to create new polymers. These materials may exhibit enhanced thermal stability, altered mechanical properties, or unique solubilities compared to polymers derived from less substituted morpholines. e3s-conferences.orgnih.gov Research into new stimuli-responsive polymers derived from morpholine suggests that the tetramethyl derivative could be used to create "smart" materials that respond to changes in pH or temperature. nih.gov

In the biomedical field, the morpholine ring is considered a "privileged scaffold" due to its frequent appearance in a wide range of biologically active compounds and approved drugs. jchemrev.comresearchgate.netnih.gov It is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as increasing aqueous solubility and metabolic stability. researchgate.netnih.gov The tetramethyl substitution pattern offers a novel way to modulate these properties. The bulky methyl groups could shield the morpholine ring from metabolic enzymes, potentially increasing the drug's half-life. This structural motif could be incorporated into scaffolds designed to target a variety of diseases, from cancer to neurodegenerative disorders. researchgate.netmdpi.com The development of morpholine-based oligomers for use as antisense therapeutics is another active area of research where novel building blocks are of high interest. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,5,5-tetramethylmorpholine, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves cyclization of precursors like β-amino alcohols or reductive amination of ketones. For example, neopentyl iodide (a branched alkyl halide) can serve as a precursor for introducing tetramethyl groups via nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact yields. Column chromatography or crystallization is recommended for purification .

- Key Considerations : Monitor intermediates using H/C NMR and FTIR to confirm structural integrity. Optimize stoichiometry to avoid byproducts like uncyclized amines.

Q. How can the conformational stability of this compound be experimentally validated?

- Methodological Answer : Use X-ray crystallography (as in for structurally analogous compounds) to resolve the chair vs. boat conformations of the morpholine ring. Computational methods like MM2 force field calculations ( ) can predict steric interactions between methyl groups. Compare experimental and computational data to validate stability trends.

- Advanced Tip : Dynamic NMR can assess ring inversion barriers by observing coalescence temperatures for diastereotopic protons.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR distinguishes methyl group environments (δ ~1.0–1.5 ppm). C NMR identifies quaternary carbons (δ ~20–25 ppm for CH groups).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]).

- IR : C-O-C stretching (~1120 cm) and N-H bending (if present) verify the morpholine ring .

Advanced Research Questions

Q. How do steric effects from the tetramethyl groups influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Steric hindrance from methyl groups reduces accessibility to the nitrogen lone pair, slowing reactions like alkylation or acylation. Kinetic studies under varying temperatures and solvents (e.g., THF vs. DMF) can quantify activation barriers. Compare with less hindered analogs (e.g., morpholine) to isolate steric contributions .

- Data Contradiction Note : Some studies report unexpected reactivity due to hyperconjugative effects; DFT calculations (B3LYP/6-31G*) may resolve discrepancies.

Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural analysis?

- Methodological Answer : Co-crystallization with heavy atoms (e.g., bromine, as in ) improves X-ray diffraction quality. Slow evaporation from non-polar solvents (hexane/EtOAc) enhances crystal lattice formation. For stubborn cases, derivatization (e.g., forming hydrochloride salts) increases polarity and crystallinity .

Q. How can computational modeling predict the environmental behavior (e.g., biodegradation, toxicity) of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives and toxicity endpoints. Molecular dynamics simulations (e.g., GROMACS) assess interactions with biological membranes or enzymes. Validate predictions with experimental assays (e.g., OECD 301F for biodegradation) .

Data Analysis & Experimental Design

Q. How should researchers address contradictory literature data on the thermal stability of this compound?

- Methodological Answer :

Reproduce Experiments : Standardize conditions (heating rate, atmosphere) using TGA-DSC.

Identify Impurities : GC-MS or HPLC can detect decomposition byproducts (e.g., oxidized morpholine derivatives).

Cross-Validate : Compare results across multiple labs using identical batches of the compound.

Q. What experimental designs are recommended for studying the catalytic applications of this compound in asymmetric synthesis?

- Methodological Answer :

- Substrate Scope : Test diverse electrophiles (e.g., aldehydes, epoxides) to assess enantioselectivity.

- Catalyst Screening : Use chiral ligands (e.g., BINOL derivatives) with transition metals (Pd, Cu).

- Kinetic Profiling : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps.

- Reference : highlights morpholine derivatives in catalytic systems.

Safety & Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

- Methodological Answer :

- Storage : Under inert gas (N/Ar) at 2–8°C to prevent peroxide formation.

- Handling : Use Schlenk lines for air-free transfers. Monitor for exotherms in large-scale reactions.

- Emergency Measures : Neutralize spills with dilute HCl (for basic compounds) .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| Boiling Point | ~220°C (estimated) | |

| Density | 0.81–0.85 g/cm³ | |

| Solubility | Miscible in THF, CHCl; low in HO |

Table 2 : Common Contaminants in Synthetic Batches

| Contaminant | Detection Method | Mitigation Strategy |

|---|---|---|

| Uncyclized amine precursors | GC-MS, H NMR | Prolong reaction time |

| Oxidized derivatives | HPLC-UV at 254 nm | Use antioxidant additives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.